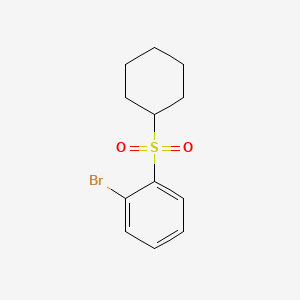

1-溴-2-(环己烷磺酰基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

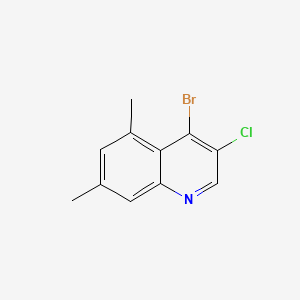

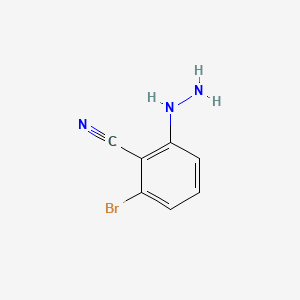

1-Bromo-2-(cyclohexanesulfonyl)benzene is a chemical compound with the molecular formula C12H15BrO2S . It contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 sulfone .

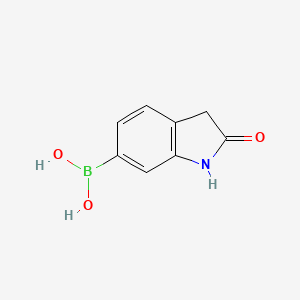

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(cyclohexanesulfonyl)benzene is characterized by a benzene ring substituted with a bromine atom and a cyclohexanesulfonyl group . The molecule contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 sulfone .科学研究应用

合成和反应性

类似于 1-溴-2-(环己烷磺酰基)苯的化合物,如 3-溴-2-(叔丁基磺酰基)-1-丙烯,已被用作有机合成中的多联结试剂。这些化合物在锌金属存在下与各种亲电试剂(醛、酮、腈和炔烃)反应生成不饱和砜,不饱和砜可以进一步与软或硬亲核试剂(例如烷基、乙烯基、芳基锂化合物、硝基石蜡或二甲基丙二酸酯)反应生成高度官能化的砜。这些砜可以很容易地转化为烯酮或二烯酮,说明了这些试剂在合成化学中的多功能性 (Auvray、Knochel 和 Normant,1985 年)。

作用机制

Target of Action

Bromobenzene derivatives are known to interact with various biological targets, depending on the specific functional groups attached to the benzene ring .

Mode of Action

The mode of action of 1-Bromo-2-(cyclohexanesulfonyl)benzene is likely to involve electrophilic aromatic substitution . This is a common reaction for bromobenzene derivatives, where the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . The exact interaction with its targets would depend on the specific biochemical context.

Biochemical Pathways

Bromobenzene derivatives can participate in various reactions, including free radical bromination and nucleophilic substitution . These reactions can influence a range of biochemical pathways, depending on the specific targets of the compound.

Result of Action

Bromobenzene derivatives can have a range of effects, depending on their specific targets and the biochemical pathways they influence .

Action Environment

The action, efficacy, and stability of 1-Bromo-2-(cyclohexanesulfonyl)benzene can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

属性

IUPAC Name |

1-bromo-2-cyclohexylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSGDIBOLMNHFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742765 |

Source

|

| Record name | 1-Bromo-2-(cyclohexanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355247-43-6 |

Source

|

| Record name | Benzene, 1-bromo-2-(cyclohexylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(cyclohexanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)

![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)